molecular formula C9H17NO B1329625 1-Butylpiperidin-4-one CAS No. 23081-86-9

1-Butylpiperidin-4-one

Cat. No. B1329625
CAS RN: 23081-86-9
M. Wt: 155.24 g/mol
InChI Key: OCNWYKFGWLGNHZ-UHFFFAOYSA-N
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Description

1-Butylpiperidin-4-one is a chemical compound that belongs to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are of significant interest due to their wide range of applications in medicinal chemistry and as building blocks in organic synthesis. The papers provided focus on various substituted piperidines, which offer insights into the structural and chemical properties that could be relevant to 1-Butylpiperidin-4-one.

Synthesis Analysis

The synthesis of piperidine derivatives often involves the introduction of substituents to the piperidine ring to achieve desired properties. For instance, the synthesis of N-tert-butyl-4-methylpiperid-3-one was achieved, and the study of its reduction stereochemistry was explored . Similarly, the synthesis of 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives was described, providing methods that could potentially be adapted for the synthesis of 1-Butylpiperidin-4-one . These methods are crucial for the development of new compounds with specific characteristics for research and industrial applications.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial in determining their reactivity and physical properties. X-ray crystallography has been used to determine the structure of various piperidine derivatives, such as 1-phenyl-c-4-t-butyl-r-cyclohexylpiperidine hydrochloride, which was found to have an axial t-butyl group . The conformational analysis of trans and cis isomers of N-trifluoroacetyl-2-methoxy-4-t.butylpiperidine provided insights into the solution conformation of these molecules . These studies highlight the importance of molecular structure in understanding the behavior of piperidine derivatives.

Chemical Reactions Analysis

The reactivity of piperidine derivatives can be influenced by the presence of substituents on the piperidine ring. For example, the presence of a tert-butyl group can affect the packing of molecules and their ability to engage in intermolecular interactions, as seen in the synthesis and characterization of 4'-tert-butyl-2,2':6',2''-terpyridine . The study of the stereochemistry of the reduction of N-tert-butyl-4-methylpiperid-3-one revealed that the methyl substituent at the 4-C position was significantly hindered by the axial attack of the reagent . These findings are important for predicting the outcomes of chemical reactions involving piperidine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and the nature of their substituents. The conformation of the piperidine ring, as well as the presence of substituents like tert-butyl groups, can lead to variations in NMR and IR spectra . For instance, the interaction of the axial hydroxyl group with axial methyl groups in a chair form of the piperidine ring causes a downfield shift of the methyl proton NMR signal . The crystal and molecular structure of these compounds can also dictate their solid-state conformation and the possibility of intermolecular hydrogen bonding . These properties are essential for understanding the behavior of these compounds under different conditions and for their application in various fields.

Scientific Research Applications

Therapeutic Potential in Neurological Conditions

1-Butylpiperidin-4-one derivatives show promise in treating neurological disorders. The compound "1-[3-(4-butylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinolin-2-one (77-LH-28-1)" has demonstrated selectivity for dopamine D4 receptors over D2 and D3 receptors, suggesting potential utility in addressing disorders involving these receptors (Del Bello et al., 2018).

Inhibition of Plasmodium Falciparum

Research into antimalarial therapy has identified compounds based on 4-aminopiperidine-tert-butyl-carbamate, which could act via a novel mechanism, potentially reducing the susceptibility to parasite resistance observed with current treatments. This approach highlights the role of 1-Butylpiperidin-4-one derivatives in antimalarial drug design (Mueller et al., 2003).

Analgesic Properties

Several derivatives of N-butylpiperidine, such as "1-butyl-4-phenyl-4-isonicotinoylaminoethylpiperidine (BG 25)", have shown analgesic properties, indicating potential use in pain management. Their interaction with opiate receptors suggests a basis for their analgesic effects (Janicki et al., 1980).

Applications in Anticonvulsant Therapy

Hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, incorporating 1-(4-phenylpiperazin-1-yl)- or 1-(morpholin-4-yl)-(2,5-dioxopyrrolidin-1-yl)propanamides, have demonstrated broad-spectrum anticonvulsant activity in preclinical models. This suggests a role for 1-Butylpiperidin-4-one derivatives in developing new treatments for epilepsy (Kamiński et al., 2015).

Potential in Treating Central Nervous System (CNS) Disorders

4-Arylpiperidine derivatives have been identified as effective serotonin transporter inhibitors, with significant activity and selectivity. This positions 1-Butylpiperidin-4-one derivatives as potential therapeutic agents in treating depression and other CNS disorders (Howard, 2007).

properties

IUPAC Name

1-butylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-3-6-10-7-4-9(11)5-8-10/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNWYKFGWLGNHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177655
Record name 1-Butyl-4-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butylpiperidin-4-one

CAS RN

23081-86-9
Record name 1-Butyl-4-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23081-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butyl-4-piperidone
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Record name 1-Butyl-4-piperidone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-butyl-4-piperidone
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Synthesis routes and methods I

Procedure details

1-Butyl-4-piperidone is prepared from 4-piperidone and 1-chlorobutane essentially as described above in Example 38, Scheme C, step a.
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Synthesis routes and methods II

Procedure details

A mixture of 8-butyl-1,4-dioxa-8-azaspiro[4,5]decane (27.8 g, 140 mmol) and hydrochloric acid (8 M, 350 ml) was refluxed for 15 h. The mixture was evaporated and sodium hydroxide (200 ml, 1 M) was added. The mixture was extracted twice with diethyl ether (150 ml). The crude product was purified by column chromaography using dichloromethane, methanol, aqueous ammonia (89:10:1). The pure product was isolated as an oil. Yield 10.5 g, 48%.
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27.8 g
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350 mL
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Synthesis routes and methods III

Procedure details

To a suspension of 4-piperidone hydrochloride monohydrate (20.6 g) and n-butylamine (25.0 g) in methylene chloride (300 ml) was added triethylamine (63 ml), and the mixture was stirred at room temperature for 12 hours. Methanol was further added to the reaction solution, and the solution was made uniform. To the solution were added water (7 ml) and anhydrous potassium carbonate (21.1 g), and the mixture was stirred for 30 minutes. The reaction solution was filtered off with Celite, and then the solvent was distilled off under reduced pressure. The residue obtained was purified by silica gel column chromatography (chloroform:methanol=10:1) to give the title compound (13.0 g) as a yellow oily substance. Yield=62%.
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20.6 g
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25 g
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300 mL
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63 mL
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21.1 g
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7 mL
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Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Maingot, M Bourotte, AC Vetter, B Schellhorn… - European Journal of …, 2023 - Elsevier
Hospital-acquired infections are on the rise and represent both, a clinical and financial burden. With resistance emerging and an ever-dwindling armamentarium at hand, infections …
Number of citations: 1 www.sciencedirect.com
S Lavian, P Mardaneh, M Bagherniya… - Current Medicinal …, 2023 - ingentaconnect.com
Obesity, as an unfavorable consequence of our modern lifestyle, can promote the emergence of other disorders, like diabetes and cardiovascular disease, that negatively impact quality …
Number of citations: 2 www.ingentaconnect.com
X Zhuang, L Liao, X Dong, X Hu, Y Guo… - Drug Design …, 2016 - Taylor & Francis
This study describes the synthesis of a novel series of curcumin-inspired compounds via a facile synthetic route. The structures of these derivatives were ascertained using various …
Number of citations: 14 www.tandfonline.com

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